
ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate
Overview
Description
Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with the molecular formula C12H21NO2. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable N-alkylpyrrole with ethyl chloroformate in the presence of a base, followed by cyclization to form the desired pyrrolizine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrrolizine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
1.1 Potential Therapeutic Uses
Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate has been investigated for its potential use in treating various medical conditions. Its structural similarity to known pharmacophores suggests it could interact with biological targets effectively.
-
Case Study: Antiviral Activity
Research has indicated that derivatives of pyrrolizine compounds exhibit antiviral properties. A study demonstrated that certain pyrrolizidine derivatives showed significant activity against viral infections, including those caused by influenza and HIV . - Table 1: Summary of Antiviral Activity Studies
1.2 Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Studies have shown that certain pyrrolizidine derivatives can protect neuronal cells from oxidative stress.
- Case Study: Neuroprotection in Cell Cultures
In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .
Organic Synthesis
2.1 Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules.
- Table 2: Synthetic Applications
2.2 Cascade Reactions
The compound has been utilized in cascade reactions that allow for the formation of multiple bonds in a single synthetic step, enhancing efficiency and reducing waste.
Materials Science
3.1 Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate can be compared with other pyrrolizine derivatives, such as:
Pyrrolopyrazine derivatives: Known for their antimicrobial and antiviral activities.
Indole derivatives: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate is a compound belonging to the pyrrolizidine class, known for its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is CHNO, and it features a carboxylate group that plays a crucial role in its interaction with biological targets.
Biological Activities
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study focusing on structure-activity relationships (SAR) found that modifications in the pyrrolizidine framework can enhance the inhibitory effects on cancer cell lines. For instance, derivatives with specific functional groups showed improved potency against hypoxia-inducible factor (HIF)-1 pathways, which are critical in tumor growth and survival .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective potential. In vitro studies demonstrated that it could inhibit neuronal apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
3. Antimicrobial Activity
this compound has also shown antimicrobial properties against various bacterial strains. Preliminary studies suggest that it disrupts bacterial cell membranes, leading to cell lysis .
Case Studies
Case Study 1: Anticancer Activity
A study published in Chemistry Reviews explored the anticancer properties of pyrrolizidine alkaloids, including this compound. The results indicated an IC50 value of approximately 10 µM against several cancer cell lines, demonstrating its potential as a lead compound for further development .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the compound's ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Addition of hydroxyl groups | Increased solubility and bioavailability |
Alteration of alkyl chain length | Changes in receptor binding affinity |
Substitution at the nitrogen atom | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate?
The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives. For example, analogous pyrrolizine carboxylates are prepared by reacting ethyl acetoacetate with DMF-DMA to form enamine intermediates, followed by cyclization with substituted hydrazines . Reaction optimization typically involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (50–80°C), and catalytic bases (e.g., K₂CO₃) to improve yields .
Q. How is the structural identity of the compound confirmed experimentally?
Structural confirmation relies on a combination of:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra provide data on proton environments and carbon frameworks. For example, pyrazole/pyrrolizine derivatives show characteristic peaks for ester carbonyls (~160–170 ppm in 13C NMR) and aromatic protons (δ 6.5–8.5 ppm in 1H NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Infrared Spectroscopy (IR): Functional groups like ester C=O (~1680–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) are identified .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation: Work in fume hoods to avoid inhalation .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations .
- Waste Disposal: Collect organic waste in sealed containers and use licensed disposal services .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD employs reaction path search algorithms to identify energy barriers and selectivity trends, reducing trial-and-error experimentation. Computational tools like Gaussian or ORCA can model steric effects from the 3,3-dimethylhexahydro-pyrrolizine ring, guiding solvent and catalyst selection . Experimental validation involves comparing computed activation energies with kinetic data from differential scanning calorimetry (DSC) .
Q. What strategies are used to resolve contradictions in toxicity or stability data?
- Cross-Validation: Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico tools like ProTox-II or ADMET predictors .
- Controlled Degradation Studies: Monitor decomposition under varying pH, temperature, and light conditions using HPLC-MS to identify degradants .
- Ecotoxicology: Assess biodegradability via OECD 301 tests if ecological data gaps exist .
Q. How can structure-activity relationship (SAR) studies improve pharmacological profiling?
- In Vitro Screening: Test against enzyme targets (e.g., kinases, proteases) to identify inhibitory activity. Pyrazole/pyrrolizine hybrids often show anti-inflammatory or antimicrobial properties due to their planar aromatic systems and hydrogen-bonding capacity .
- Modular Synthesis: Introduce substituents at the 3,3-dimethyl or hexahydro positions to alter lipophilicity (logP) and bioavailability. For example, fluorinated analogs may enhance metabolic stability .
- Crystallography: Resolve X-ray structures of ligand-target complexes to map binding interactions .
Q. What methodologies address the lack of ecological or long-term toxicity data?
- Read-Across Analysis: Use data from structurally similar compounds (e.g., ethyl pyrrolizine carboxylates) to predict persistence, bioaccumulation, and toxicity (PBT) .
- Microcosm Studies: Simulate environmental fate in soil/water systems spiked with the compound, measuring half-lives via LC-MS/MS .
- Chronic Toxicity Models: Employ zebrafish or rodent models to assess carcinogenicity and reproductive effects over 6–12 months .
Q. Data Gaps and Future Directions
- Mechanistic Toxicology: No IARC or ACGIH classifications exist for this compound, necessitating genomic profiling (e.g., RNA-seq) to identify pathways affected by chronic exposure .
- Advanced Catalysis: Explore asymmetric synthesis using chiral catalysts to access enantiopure derivatives for stereoselective bioactivity studies .
Properties
IUPAC Name |
ethyl 3,3-dimethyl-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-15-11(14)9-8-12(2,3)13-7-5-6-10(9)13/h9-10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJUVUUBQTBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(N2C1CCC2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197065 | |
Record name | Ethyl hexahydro-3,3-dimethyl-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-62-0 | |
Record name | Ethyl hexahydro-3,3-dimethyl-1H-pyrrolizine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hexahydro-3,3-dimethyl-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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